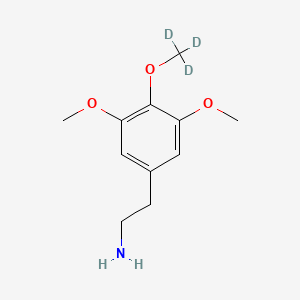
4,4'-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a decamethylene chain linking two piperazine rings, each substituted with chloromethyl and ethanol groups. The tetrahydrochloride form indicates the presence of four hydrochloride ions associated with the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride typically involves the reaction of piperazine derivatives with decamethylene dibromide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the bromomethylene groups, forming the decamethylene-linked bis-piperazine structure. Subsequent chloromethylation and ethanol substitution yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation and Reduction: The ethanol groups can be oxidized to aldehydes or carboxylic acids, while reduction can convert them to alkanes.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted piperazine derivatives.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alkanes, alcohols.
Scientific Research Applications
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The decamethylene chain provides flexibility, allowing the molecule to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,4-Butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bismorpholine
- 4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride
- 4,4’-(1,2-Ethanediylbis(oxy))bis-2H-1-benzopyran-2-one
Uniqueness
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is unique due to its long decamethylene linker, which imparts distinct physicochemical properties. This structural feature allows for versatile chemical modifications and enhances its potential for various applications.
Properties
CAS No. |
102233-19-2 |
|---|---|
Molecular Formula |
C24H52Cl6N4O2 |
Molecular Weight |
641.4 g/mol |
IUPAC Name |
1-chloro-3-[4-[10-[4-(3-chloro-2-hydroxypropyl)piperazin-1-yl]decyl]piperazin-1-yl]propan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C24H48Cl2N4O2.4ClH/c25-19-23(31)21-29-15-11-27(12-16-29)9-7-5-3-1-2-4-6-8-10-28-13-17-30(18-14-28)22-24(32)20-26;;;;/h23-24,31-32H,1-22H2;4*1H |
InChI Key |
SZOXGVMZDBMRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCCCCCCCN2CCN(CC2)CC(CCl)O)CC(CCl)O.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



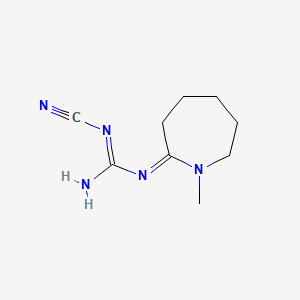
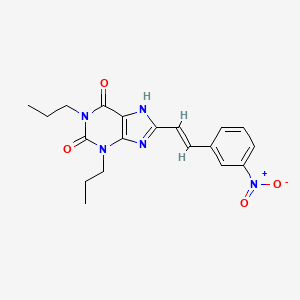

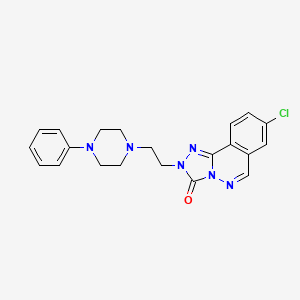
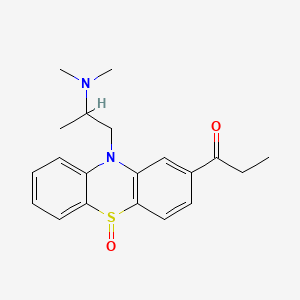
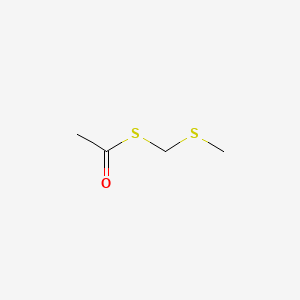
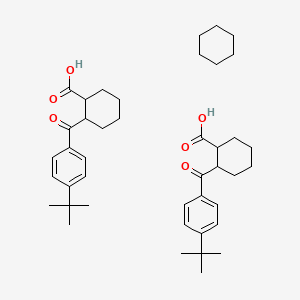
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)
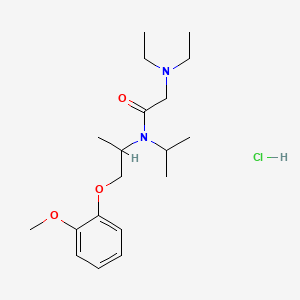

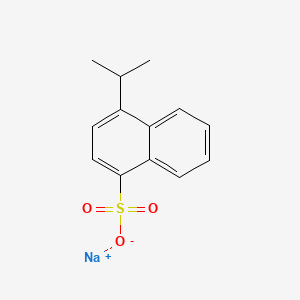
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)
